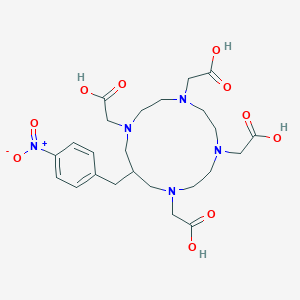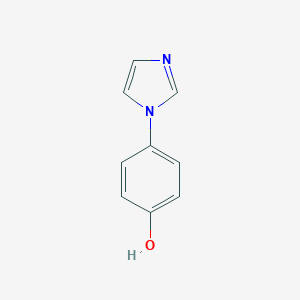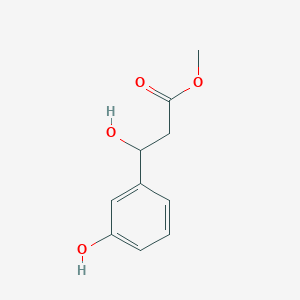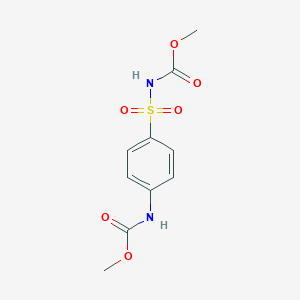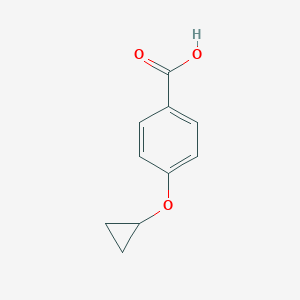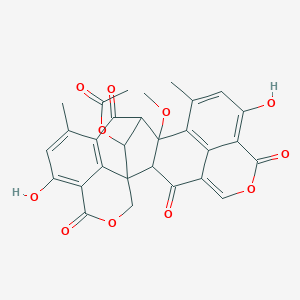
Duclauxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duclauxin is a synthetic compound that has been used in scientific research for a variety of purposes. It has been used to study the effects of various compounds on cellular processes, to study the biochemical and physiological effects of certain compounds, and to study the mechanism of action of certain compounds. This compound is a useful tool for researchers in the fields of biochemistry, pharmacology, and physiology.
Scientific Research Applications
Duclauxin Derivatives and Biological Activities
This compound, a heptacyclic oligophenalenone dimer, exhibits significant biological activities including antitumor, enzyme inhibition, and antimicrobial properties. It is effective against numerous tumor cell lines by inhibiting mitochondrial respiration and ATP synthesis. This compound and its analogs, mainly produced by Penicillium and Talaromyces species, show potential in agricultural and medical applications (Shahid et al., 2021).
Biosynthesis of Duclauxins
The biosynthetic pathway of this compound involves a series of redox transformations. These transformations are initiated by a cupin family dioxygenase, leading to the formation of monomeric building blocks that are key components in this compound derivatives. This pathway demonstrates nature's strategy in generating complex structures in natural product biosynthesis (Gao et al., 2018).
This compound's Cytotoxic Effects
This compound and its derivatives, like xenoclauxin and desacetylthis compound, exhibit cytotoxic effects on cancer cell lines. These compounds are not genotoxic but are cytotoxic mainly due to their potent inhibition of ATP synthesis in mitochondria, highlighting their potential as anticancer agents (Kawai et al., 2004).
Structural Insights and Potential Applications
Newer studies have led to the structural revision of the this compound family and proposed biosynthetic pathways. These insights are crucial for understanding the nature and potential applications of this compound in various fields, including pharmaceuticals (Cao et al., 2015).
Cost-Effective Production of this compound
Research has also focused on developing cost-effective methods for producing this compound, such as using peanut hulls supplemented with potato starch. These methods can significantly reduce production expenses, making this compound more accessible for research and application purposes (Bryant et al., 1993).
Mechanism of Action
Target of Action
Duclauxin, a heptacyclic oligophenalenone dimer, primarily targets mitochondrial respiration in various tumor cell lines . It consists of an isocoumarin and a dihydroisocoumarin unit, which are joined by a cyclopentane ring to form a unique hinge or castanets-like structure .
Mode of Action
This compound interacts with its primary target, the mitochondrial respiration process, by inhibiting it . This inhibition prevents the synthesis of adenosine triphosphate (ATP) , a crucial molecule involved in energy transfer within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ATP synthesis pathway . By inhibiting mitochondrial respiration, this compound disrupts the production of ATP . ATP is essential for various cellular functions, and its disruption can lead to significant downstream effects, particularly in tumor cells.
Pharmacokinetics
Its effectiveness against numerous tumor cell lines suggests that it has sufficient bioavailability to exert its inhibitory effects on mitochondrial respiration .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of ATP synthesis . On a cellular level, this leads to the disruption of energy transfer within cells, particularly tumor cells. This disruption can inhibit the growth and proliferation of these cells, making this compound effective against various tumor cell lines .
Action Environment
These fungi inhabit various ecological niches, including soil and marine environments . The production of this compound may be influenced by these environmental conditions, potentially affecting its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Duclauxin interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It is effective against numerous tumor cell lines because it prevents adenosine triphosphate (ATP) synthesis by inhibiting mitochondrial respiration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by preventing ATP synthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents ATP synthesis by inhibiting mitochondrial respiration, which is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . More profound studies are needed to understand the temporal effects of this compound, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . More profound studies are needed to understand the metabolic regulation and structure-activity relationship of this compound .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Duclauxin can be achieved through a multi-step process involving several reactions. The key steps involve the use of phenol and formaldehyde to form a phenol-formaldehyde resin, which is then subjected to a series of chemical modifications to produce Duclauxin.", "Starting Materials": [ "Phenol", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Methanol", "Acetone", "Benzene", "Chloroform", "Petroleum ether" ], "Reaction": [ "Step 1: Phenol and formaldehyde are reacted in the presence of sodium hydroxide to form a phenol-formaldehyde resin.", "Step 2: The phenol-formaldehyde resin is dissolved in ethanol and treated with hydrochloric acid to form a precipitate.", "Step 3: The precipitate is filtered and washed with methanol to remove any impurities.", "Step 4: The purified precipitate is dissolved in acetone and treated with benzene to form a second precipitate.", "Step 5: The second precipitate is filtered and washed with chloroform to remove any impurities.", "Step 6: The purified second precipitate is dissolved in petroleum ether and recrystallized to obtain Duclauxin." ] } | |
CAS RN |
1732-37-2 |
Molecular Formula |
C29H22O11 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[(1R,2R,13S,14S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25-,28-,29+/m0/s1 |
InChI Key |
WBQDAYWQELBEPU-FKKRYKJISA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1C(=O)[C@H]4[C@@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
synonyms |
(8R,16S)-16-Acetoxy-8a,15aβ-dihydro-4,11-dihydroxy-8aβ-methoxy-6,9-dimethyl-7H-8,15bα-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
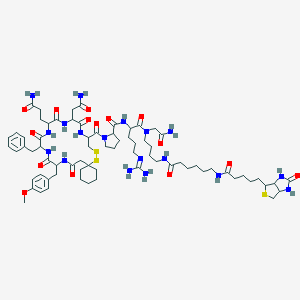

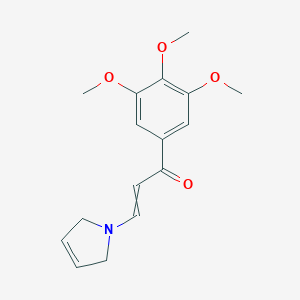

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
